sodium;8-hydroxynaphthalene-1-sulfonate

Description

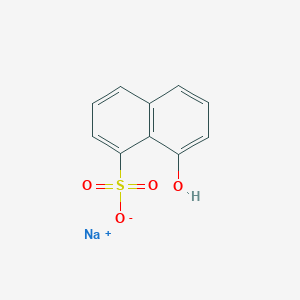

Chemical Identity: Sodium 8-hydroxynaphthalene-1-sulfonate (CAS: 6571308 , synonyms: Sodium 8-hydroxy-1-naphthalenesulfonate, 1-Naphthol-8-sulfonic acid sodium salt) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonate (-SO₃⁻Na⁺) group at the 1-position. Its molecular formula is C₁₀H₇NaO₄S (MW: 262.22 g/mol) .

Properties

IUPAC Name |

sodium;8-hydroxynaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXCGCCIWJCTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Naphthalene

The industrial synthesis begins with sulfonation of refined naphthalene using concentrated sulfuric acid. In a typical procedure, 100 parts of naphthalene are mixed with 105–110 parts of sulfuric acid at 55–65°C, followed by gradual heating to 80–90°C over 80–100 minutes. Maintaining this temperature for 30 minutes ensures complete sulfonation, forming naphthalene-1-sulfonic acid as the primary product. Excess sulfuric acid is neutralized with dolomite suspension, achieving a Congo red test paper pH of 6–7.

Nitration and Reduction

The sulfonated product undergoes nitration with nitric acid at 20–40°C, yielding nitro derivatives. Subsequent reduction with iron powder at 90–110°C converts nitro groups to amino groups, producing 1-naphthylamino-8-sulfonic acid. This step achieves a reduction efficiency of ≥99%, with amino values controlled at 85–90 g/L before acidification. Final acidification with dilute sulfuric acid precipitates the product, which is isolated via centrifugation.

Key Data:

-

Yield: 51–54%

-

Purity: 95–98%

-

Byproduct: 1-Naphthylamine-5-sulfonic acid (isolated via secondary acidification)

Diazotization-Hydrolysis Route

Diazotization of 1-Aminonaphthalene-8-Sulfonic Acid

1-Aminonaphthalene-8-sulfonic acid is diazotized at 50°C for 16 hours using sodium nitrite and hydrochloric acid. The intermediate diazonium salt is hydrolyzed by heating to 80°C, forming 8-hydroxynaphthalene-1-sulfonic acid. Neutralization with sodium hydroxide converts the free sulfonic acid to its sodium salt.

Purification

Crude product is purified via recrystallization from ethanol-water mixtures, removing residual aniline and Schollkopf acid derivatives. Neutral alumina columns further adsorb oil-soluble impurities, enhancing purity to >99%.

Key Data:

-

Reaction Time: 16 hours (diazotization)

High-Purity Synthesis via Alumina Chromatography

Condensation and Purification

A patented method involves condensing aniline with Schollkopf acid (1,8-naphthosultone) in sulfuric acid, followed by underpressure distillation to isolate crude 8-anilino-1-naphthalenesulfonic acid. The crude product is dissolved in ethanol and passed through a neutral alumina column, removing 90% of organic impurities. Subsequent reaction with sodium hydroxide in ethanol at 40–60°C forms the sodium salt, which is filtered and dried at 45–55°C.

Process Optimization

Comparative Analysis of Methods

Critical Process Parameters

Chemical Reactions Analysis

Types of Reactions

3-acetylphenyl isocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or carbamates.

Polymerization Reactions: The isocyanate group can react with itself or with other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Polyureas and Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

3-acetylphenyl isocyanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Used in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.

Industry: Used in the production of polymers such as polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 3-acetylphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Dipotassium 7-Hydroxynaphthalene-1,3-Disulfonate

- Structure : Hydroxyl at 7-position, sulfonate groups at 1- and 3-positions; dipotassium salt (CAS: 842-18-2) .

- Key Differences: Two sulfonate groups increase water solubility compared to monosulfonates. Potassium counterions may influence crystallinity and thermal stability.

- Applications : Likely used in dye manufacturing due to multiple sulfonate groups .

(b) 8-Chloronaphthalene-1-Sulfonic Acid

- Structure : Chlorine substituent at 8-position instead of hydroxyl (CAS: 145-74-4; C₁₀H₇ClO₃S) .

- Key Differences :

(c) Sodium 4-Amino-1,5-Naphthalenedisulfonate

- Structure: Amino (-NH₂) at 4-position, sulfonate groups at 1- and 5-positions (CAS: 85328-80-9) .

- Key Differences: Amino group enables coupling reactions (e.g., azo dye synthesis). Dual sulfonate groups enhance chelation with metal ions .

Data Table: Comparative Properties

Research Findings

Spectral and Reactivity Insights

- Sodium 8-Hydroxynaphthalene-1-Sulfonate: Proton NMR data for analogous compounds (e.g., sodium 8-((4-cyanophenyl)amino)naphthalene-1-sulfonate) show deshielded aromatic protons due to electron-withdrawing sulfonate groups .

- 8-Chloro Derivative : The chlorine substituent shifts UV-Vis absorption maxima to longer wavelengths compared to hydroxyl, useful in photochemical applications .

Thermal Stability

- Naphthalene sulfonates generally decompose above 250°C. Sodium salts exhibit higher thermal stability than free acids due to ionic bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.